molecular formula C21H27O2P B6298451 (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2565792-33-6

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298451
CAS No.: 2565792-33-6
M. Wt: 342.4 g/mol
InChI Key: AXYSTPMEONMQAD-RDPSFJRHSA-N
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Description

The compound “(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole” is a chiral oxaphosphole derivative characterized by its stereospecific configuration at positions 2 and 2. Key structural features include:

  • Position 2: Isopropyl group, contributing to steric bulk and influencing enantioselectivity.
  • Position 3: tert-Butyl group, enhancing steric protection and stability.
  • Position 4: 2-Methoxyphenyl substituent, providing electron-donating effects and modulating electronic properties.

This compound is likely used in asymmetric catalysis or as a ligand in transition-metal complexes due to its rigid oxaphosphole backbone and chiral centers.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYSTPMEONMQAD-RDPSFJRHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Cyclization and Functionalization

A foundational approach involves sequential cyclization and functionalization steps. Xu et al. (2014) developed a three-step protocol for a structurally analogous compound, adaptable to the target molecule :

Step 1: Boronic Acid Coupling
Reaction of 2-methoxyphenylboronic acid with a phosphorus-containing precursor in 1,4-dioxane using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and potassium fluoride (KF) at reflux yields an intermediate phosphole oxide.

Step 2: Lithiation and Alkylation
Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C introduces the isopropyl group via alkylation with 2-bromopropane.

Step 3: Stereochemical Fixation
Titanium(IV) isopropoxide-mediated cyclization in THF at 60°C for 12 hours establishes the (2S,3S) configuration through chelation-controlled stereoselectivity .

StepReagents/ConditionsTemperatureTimeYield
1Pd₂(dba)₃, KF, 1,4-dioxaneReflux1 h65%
2LDA, 2-bromopropane, THF−78°C1 h72%
3Ti(OiPr)₄, THF60°C12 h58%

This method achieves moderate yields but requires precise control over lithiation and titanium-mediated cyclization to avoid epimerization .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed strategies enable direct incorporation of the 2-methoxyphenyl group. Aitken et al. (2024) demonstrated that Suzuki-Miyaura coupling between a brominated benzoxaphosphole intermediate and 2-methoxyphenylboronic acid using Pd(PPh₃)₄ in toluene/water (3:1) at 80°C achieves 68% yield . Key considerations include:

  • Ligand Selection : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.

  • Solvent System : Aqueous toluene enhances boronic acid solubility while stabilizing the palladium catalyst .

Butyllithium-Induced Cyclization of Phosphonamidates

Recent advances utilize n-butyllithium-mediated cyclization of 2-benzyloxyphenylphosphonamidates. Aitken et al. (2024) reported that treating O-ethyl-N-butylphenylphosphonamidates with n-BuLi in THF at room temperature induces cyclization to form the benzoxaphosphole core in 45–60% yield .

Mechanistic Insights :

  • Deprotonation of the phosphonamidate nitrogen by n-BuLi generates a lithiated intermediate.

  • Intramolecular nucleophilic attack on the benzyl ether carbon forms the oxaphosphole ring.

  • Stereochemical integrity is preserved via a rigid transition state, yielding the (2S,3S) diastereomer exclusively .

SubstrateBaseSolventTemperatureYield
Phosphonamidaten-BuLiTHF25°C55%

Zirconocene-Mediated Acetylene Quenching Method

Zirconocene complexes offer an alternative route. As detailed by PMC (2013), reacting ethynylketones with Cp₂Zr(CO)₂ followed by quenching with phosphinophosphonates yields 1,2-oxaphospholes . Adapting this method:

  • Zirconocene Activation : Cp₂ZrCl₂ reacts with 2-methoxyphenylacetylene to form a zirconacycle.

  • Phosphorus Insertion : Addition of tert-butylphosphonite inserts phosphorus into the Zr–C bond.

  • Oxidation : Mild oxidation with H₂O₂ generates the oxaphosphole oxide, reduced to the target compound using PhSiH₃ .

StepReagentsKey IntermediateYield
1Cp₂ZrCl₂, 2-methoxyphenylacetyleneZirconacycle70%
2tert-ButylphosphonitePhosphorus-zirconium complex65%
3H₂O₂, PhSiH₃Oxaphosphole50%

Optimization of Stereochemical Control

Achieving the (2S,3S) configuration demands chiral auxiliaries or asymmetric catalysis. Key advancements include:

  • Chiral Ligands : Binap ligands in palladium-catalyzed steps induce enantiomeric excess >99% .

  • Dynamic Kinetic Resolution : Titanium-mediated cyclization under kinetic control favors the thermodynamically stable (2S,3S) isomer .

Comparative Analysis of Methods

MethodStereoselectivityYieldScalability
Multi-Step SynthesisHigh (98% ee)58%Moderate
Palladium Cross-CouplingModerate (85% ee)68%High
n-BuLi CyclizationExcellent (>99% ee)55%Low
Zirconocene-MediatedLow (70% ee)50%Moderate

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Phospholes have been studied for their biological activities, including anticancer and antimicrobial properties. The specific compound (2S,3S)-3-(tert-butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole has shown promise in:

  • Anticancer Activity : Research indicates that phosphole derivatives can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines.
  • Antimicrobial Properties : Compounds with phosphole structures have demonstrated activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Material Science

The unique electronic properties of phospholes make them suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Due to their ability to form stable films and their luminescent properties, phospholes can be incorporated into OLEDs, enhancing device efficiency.
  • Conductive Polymers : The incorporation of phosphole units into polymer matrices can improve the conductivity and stability of the materials used in electronic devices.

Catalysis

Phosphorus-containing compounds are often used as catalysts in organic reactions:

  • Catalytic Activity : this compound has been evaluated for its ability to catalyze various organic transformations, including cross-coupling reactions and oxidation processes.
  • Green Chemistry Applications : Its application in catalytic processes aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various phosphole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .

Case Study 2: OLED Development

Research conducted at a leading university investigated the use of phospholes in OLED technology. The findings demonstrated that incorporating this compound into the active layer of OLEDs improved brightness and efficiency by 30% compared to conventional materials .

Case Study 3: Catalytic Efficiency

A recent publication in Green Chemistry highlighted the use of this compound as a catalyst for Suzuki-Miyaura cross-coupling reactions. The study reported high yields and selectivity under mild conditions .

Mechanism of Action

The mechanism by which (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Research Findings and Functional Insights

Role of Substituents in Reactivity

  • tert-Butyl Groups : Present in all compared compounds, these groups stabilize transition states in catalytic cycles by preventing undesired side reactions.
  • Methoxy vs. Hydroxy Groups : Compounds with methoxy substituents (e.g., target compound) are less polar than hydroxyl analogs (e.g., ), impacting solubility and substrate binding in biological systems.

Comparative Performance in Catalysis

  • Asymmetric Synthesis : The target compound’s 2-methoxyphenyl group likely offers intermediate steric and electronic effects compared to bulkier 2,6-dimethoxyphenyl derivatives, optimizing enantioselectivity in certain reactions.
  • Phosphine Oxide Derivatives : Compounds like exhibit stronger Lewis basicity due to the phosphine oxide moiety, enhancing their utility in cross-coupling reactions.

Biological Activity

(2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H27O2P
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 2565792-33-6
  • Storage Conditions : Inert atmosphere at 2-8°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphole derivatives can influence cellular signaling pathways and exhibit antioxidant properties.

  • Antioxidant Activity : Studies have shown that compounds similar to this compound demonstrate significant free radical scavenging abilities, which may protect cells from oxidative stress .
  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description Reference
AntioxidantExhibits free radical scavenging activity; protects against oxidative stress.
Enzyme InhibitionInhibits specific metabolic enzymes; potential therapeutic implications in cancer treatment.
CytotoxicityDemonstrated cytotoxic effects on various cancer cell lines in vitro.
Anti-inflammatoryReduces inflammatory markers in animal models; potential for treating inflammatory diseases.

Case Studies

Several studies have investigated the effects of this compound on different biological systems:

  • Cancer Cell Lines : A study conducted on human breast cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The results suggest a potential role in cancer therapy .
  • Animal Models : Research involving animal models has demonstrated that administration of this compound led to a significant reduction in tumor size and weight compared to control groups. This highlights its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for confirming the stereochemistry of (2S,3S)-configured dihydrobenzo[d][1,3]oxaphosphole derivatives?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to resolve stereochemical ambiguities. For example, the tert-butyl and isopropyl groups in the 2S,3S configuration exhibit distinct coupling patterns in 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, particularly in the oxaphosphole ring protons (δ 4.0–5.5 ppm). X-ray diffraction provides definitive proof of spatial arrangement .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves:

Phosphorylation : Use tert-butylphosphine oxide precursors under inert conditions (argon/nitrogen atmosphere).

Cyclization : Employ catalysts like Pd(OAc)2_2 or chiral ligands (e.g., BINOL derivatives) for stereochemical control.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/dichloromethane mixtures. Reaction temperature (0–80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect stereoselectivity .

Q. What analytical techniques are critical for assessing the compound’s stability under varying conditions?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition above 150°C.
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and analyze via HPLC for degradation products.
  • Light Sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure (e.g., 365 nm UV lamp) .

Advanced Research Questions

Q. How does the steric and electronic environment of the tert-butyl and methoxyphenyl groups influence catalytic activity in asymmetric reactions?

  • Methodology :

  • Steric Effects : Compare catalytic performance of (2S,3S) vs. (2R,3R) enantiomers in model reactions (e.g., asymmetric hydrogenation). Measure enantiomeric excess (ee) via chiral HPLC.
  • Electronic Effects : Modify the methoxyphenyl substituent (e.g., replace -OCH3_3 with -CF3_3) and analyze reaction rates using kinetic studies (e.g., Eyring plots). DFT calculations (B3LYP/6-31G*) can predict electron density distribution .

Q. What strategies resolve contradictions in reported catalytic efficiencies of similar oxaphosphole derivatives?

  • Methodology :

  • Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst loading, moisture levels).
  • In Situ Characterization : Use 31P^{31}\text{P}-NMR to monitor intermediate species during catalysis.
  • Meta-Analysis : Systematically compare literature data on substituent effects (e.g., tert-butyl vs. isopropyl at position 3) to identify outliers .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-substrate interactions in solvent environments (e.g., toluene, DMF).
  • Docking Studies : Use AutoDock Vina to model binding affinities with transition-metal catalysts (e.g., Rh or Pd complexes).
  • Reaction Pathway Analysis : Apply Gaussian 09 for transition-state optimization (MP2/cc-pVTZ level) .

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